Cas no 1218586-88-9 (3-({bicyclo2.2.1heptan-2-yl}methyl)-1-methyl-1H-pyrazol-5-amine)

3-({bicyclo2.2.1heptan-2-yl}methyl)-1-methyl-1H-pyrazol-5-amine structure
1218586-88-9 structure
Product Name:3-({bicyclo2.2.1heptan-2-yl}methyl)-1-methyl-1H-pyrazol-5-amine
CAS-nummer:1218586-88-9
MF:C12H19N3
MW:205.299362421036
CID:6586698
PubChem ID:43158848
Update Time:2025-06-09

3-({bicyclo2.2.1heptan-2-yl}methyl)-1-methyl-1H-pyrazol-5-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 3-({bicyclo2.2.1heptan-2-yl}methyl)-1-methyl-1H-pyrazol-5-amine
    • 1H-Pyrazol-5-amine, 3-(bicyclo[2.2.1]hept-2-ylmethyl)-1-methyl-
    • EN300-1148615
    • 1218586-88-9
    • 3-({bicyclo[2.2.1]heptan-2-yl}methyl)-1-methyl-1H-pyrazol-5-amine
    • 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine
    • CS-0283862
    • Inchi: 1S/C12H19N3/c1-15-12(13)7-11(14-15)6-10-5-8-2-3-9(10)4-8/h7-10H,2-6,13H2,1H3
    • InChI-sleutel: HGMIDATXEKODKD-UHFFFAOYSA-N
    • LACHT: N1(C)C(N)=CC(CC2CC3CC2CC3)=N1

Berekende eigenschappen

  • Exacte massa: 205.157897619g/mol
  • Monoisotopische massa: 205.157897619g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 243
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 3
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.7
  • Topologisch pooloppervlak: 43.8Ų

Experimentele eigenschappen

  • Dichtheid: 1.35±0.1 g/cm3(Predicted)
  • Kookpunt: 369.0±22.0 °C(Predicted)
  • pka: 4.53±0.10(Predicted)

3-({bicyclo2.2.1heptan-2-yl}methyl)-1-methyl-1H-pyrazol-5-amine Prijsmeer >>

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Enamine
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Enamine
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$770.0 2023-10-25
Enamine
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